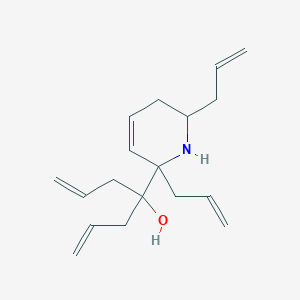
2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor acts by inhibiting the 5-lipoxygenase pathway, which is responsible for the biosynthesis of leukotrienes. It binds to the arachidonate-binding site of 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide, a protein that is essential for the activation of 5-lipoxygenase, and prevents the formation of leukotrienes. By inhibiting the biosynthesis of leukotrienes, 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor reduces inflammation and oxidative stress, which are key factors in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor has been shown to reduce inflammation and oxidative stress in various animal models of disease. It has also been shown to modulate the immune response and improve lung function in animal models of asthma. In addition, 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor has been shown to have a favorable safety profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide. It is also available in a pure form, making it easy to use in experiments. However, 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments. It is also relatively expensive, which can limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the research on 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor. One potential area of research is the development of more potent and selective 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitors. Another area of research is the evaluation of 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor in clinical trials for the treatment of various diseases. Additionally, the mechanism of action of 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor needs to be further elucidated to better understand its therapeutic potential. Finally, the role of 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor in modulating the immune response and reducing oxidative stress needs to be further explored to identify new therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor involves the reaction of 5-fluoro-2-methylbenzoic acid with 1-pyridin-2-ylpropan-1-amine in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor in high yield and purity.
Aplicaciones Científicas De Investigación
2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including asthma, arthritis, and cancer. It is known to inhibit the biosynthesis of leukotrienes, which are pro-inflammatory mediators that play a crucial role in the pathogenesis of these diseases. 2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide inhibitor has also been shown to modulate the immune response and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory and oxidative stress-related disorders.
Propiedades
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-3-15(16-6-4-5-9-19-16)20-17(21)11-13-10-14(18)8-7-12(13)2/h4-10,15H,3,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNJEHFNQCALKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)NC(=O)CC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methylphenyl)-N-(1-pyridin-2-ylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)

![1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)

![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)

![1-(2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5296367.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5296371.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B5296372.png)
![1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5296380.png)

![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-3-methyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5296388.png)
![methyl 4-({[(2-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5296418.png)